[(2,3-Difluorophenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
Preparation Methods
The synthesis of (2,3-Difluorophenyl)methylamine typically involves the reaction of 2,3-difluorobenzyl chloride with 2-methylbutan-2-amine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(2,3-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,3-Difluorophenyl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2,3-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications . The unique properties of (2,3-Difluorophenyl)methylamine, such as its specific substitution pattern and molecular interactions, distinguish it from other related compounds .
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17F2N/c1-4-12(2,3)15-8-9-6-5-7-10(13)11(9)14/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
ULAFCEUAXUPGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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